molecular formula C18H18N2O3 B2980661 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 923081-21-4

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2980661
CAS RN: 923081-21-4
M. Wt: 310.353
InChI Key: HQWSIDWHNYWHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is saturated and non-planar, allowing for increased three-dimensional coverage . The compound also features methoxy groups and a benzamide moiety.


Chemical Reactions Analysis

The pyrrolidine ring in the compound can undergo various chemical reactions. It can be synthesized from different cyclic or acyclic precursors, or it can be functionalized if it is a preformed ring . The different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could serve as a lead structure for developing new therapeutic agents, with potential modifications enhancing its biological activity and selectivity.

Antioxidant Properties

Compounds containing the pyrrolidine ring have been studied for their antioxidant capabilities. The structure of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide suggests potential antioxidant activity, which could be validated through assays like the phosphomolybdenum test . This application is significant in researching diseases where oxidative stress plays a role.

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives make them candidates for developing new antibacterial and antifungal agents. Studies have shown that similar compounds exhibit significant antimicrobial activities, suggesting that N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could also be effective in this field .

Molecular Modeling and Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with biological targets. N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could be used in computational studies to predict its binding affinity and mode of action towards various enzymes or receptors .

Pharmacokinetics and ADME/Tox

The pyrrolidine ring influences the physicochemical parameters of a molecule, affecting its absorption, distribution, metabolism, excretion (ADME), and toxicity profile. Research into the ADME/Tox properties of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could provide insights into its potential as a drug candidate .

Stereochemistry and Enantioselectivity

Due to the stereogenicity of the pyrrolidine ring, N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has multiple stereoisomers. Studying these isomers’ biological profiles can reveal the impact of stereochemistry on drug efficacy and safety .

Future Directions

The future directions for “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” could involve further exploration of its biological activity and potential applications in the treatment of human diseases . Additionally, the synthesis strategies for compounds with a pyrrolidine ring could be further optimized to improve the efficiency and selectivity of the reactions .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-10-9-14(12-15(16)20-11-5-8-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWSIDWHNYWHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.